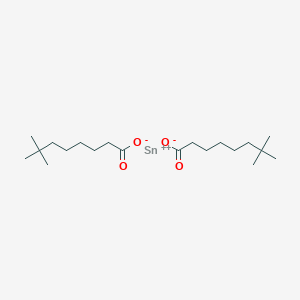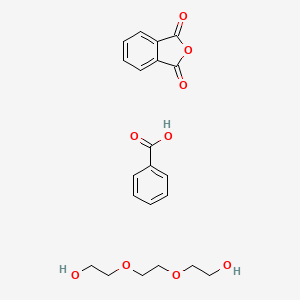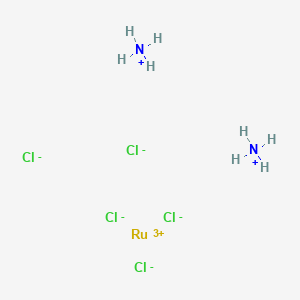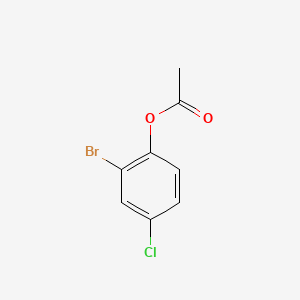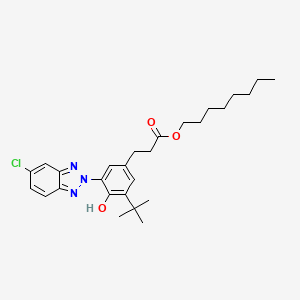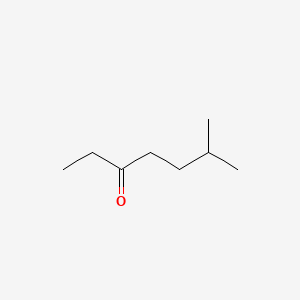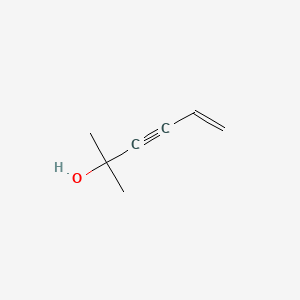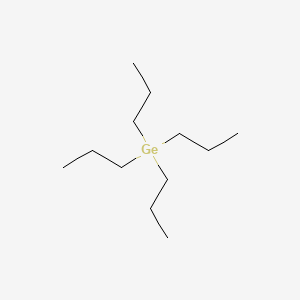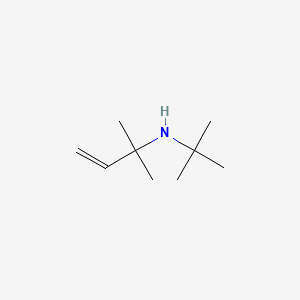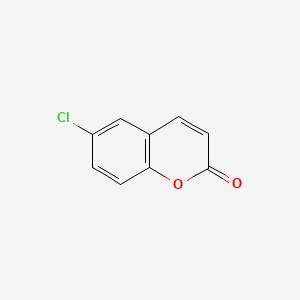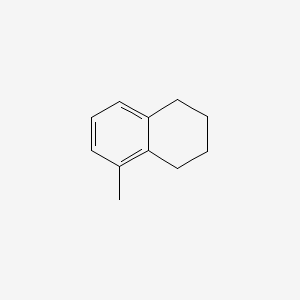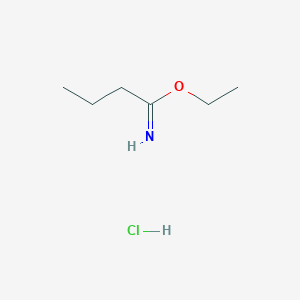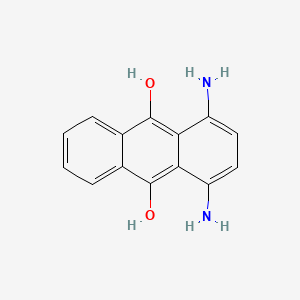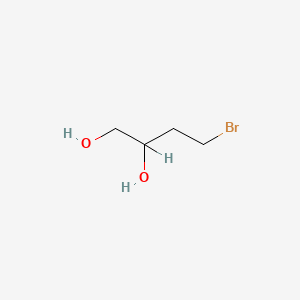
4-Bromobutane-1,2-diol
Übersicht
Beschreibung
4-Bromobutane-1,2-diol is a chemical compound with the molecular formula C4H9BrO2 and a molecular weight of 169.02 . It is also known as 4-bromo-1,2-Butanediol .
Molecular Structure Analysis
The molecular structure of 4-Bromobutane-1,2-diol consists of a butane backbone with a bromine atom attached to the fourth carbon and hydroxyl groups attached to the first and second carbons . The structure can be represented in various ways, including Lewis structures, condensed formulas, and skeletal formulas .
Physical And Chemical Properties Analysis
4-Bromobutane-1,2-diol has a predicted boiling point of 288.8±30.0 °C and a predicted density of 1.638±0.06 g/cm3 . It’s important to note that these are predicted values and may vary under different conditions .
Wissenschaftliche Forschungsanwendungen
Application in Solid Supramolecular Adsorption Materials
- Guest-induced Amorphous-to-Crystalline Transformation: A study by Wu et al. (2022) discusses a solid supramolecular adsorption material, BrP[5]L, capable of separating 1-/2-bromoalkane isomers with high selectivity. This material has significant implications in fundamental research and industrial applications, offering a distinct approach to the separation of haloalkane isomers (Wu et al., 2022).
Research in Physical Chemistry
- Proton Tunneling in Gas-Phase Cations: Keister et al. (1998) explored the dissociation dynamics of 2-bromobutane ions, revealing insights into the proton transfer and tunneling processes. This research is pertinent to understanding the molecular behavior of bromobutane cations, contributing to the broader field of physical chemistry (Keister et al., 1998).
Advances in Organic Chemistry
- Improvements in 1-Bromobutane Synthesis: Wu-ta (2014) discussed modifications in the synthesis process of 1-bromobutane, enhancing reaction efficiency and simplifying the procedure. This research offers valuable insights into the optimization of organic synthesis methods (Wu-ta, 2014).
Electrochemistry Applications
- Electrochemical Reduction of 1,4-Dihalobutanes: A study by Pritts and Peters (1995) delved into the electrochemical behavior of various dihalobutanes, including 1,4-dibromobutane. Their research contributes to understanding the electrochemical processes and potential applications in this area (Pritts & Peters, 1995).
Enantioselective Surface Chemistry
- Study on Chiral R-2-Bromobutane: Research by Rampulla et al. (2006) investigated the enantioselective surface chemistry of chiral R-2-bromobutane on specific copper surfaces. This study is pivotal in understanding the interaction of chiral molecules with metallic surfaces, which has applications in stereoselective catalysis and surface science (Rampulla et al., 2006).
Applications in Polarography
- Polarography of Dibromobutane Isomers: McKeon (1962) explored the polarographic behavior of meso and racemic 1,4-dihydroxy-2,3-dibromobutane. This research provides insights into the electrochemical characteristics of these compounds, relevant to the field of analytical chemistry (McKeon, 1962).
Eigenschaften
IUPAC Name |
4-bromobutane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJWOSANAYUMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobutane-1,2-diol | |
CAS RN |
33835-83-5 | |
| Record name | 1, 4-bromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



